Dexamethasone 9,11-Epoxide
Overview
Description
Dexamethasone 9,11-epoxide is a synthetic glucocorticoid compound with the molecular formula C22H28O5. It is an epoxide derivative of dexamethasone, a well-known corticosteroid used for its anti-inflammatory and immunosuppressive properties. This compound is often encountered as an impurity in dexamethasone preparations and is formed through autooxidative degradation under alkaline conditions .
Mechanism of Action
Target of Action
Dexamethasone 9,11-Epoxide, also known as 16-Alpha-Methylepoxide, primarily targets the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
The compound binds to the glucocorticoid receptor, and the drug-receptor complex translocates to the nucleus and acts as a transcription factor for target gene expression . The short-term effects of corticosteroids like this compound are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the activity of the CYP3A enzyme , which is involved in the metabolism of various substances in the body . The compound also influences the glucocorticoid receptor signaling pathway , which plays a crucial role in the immune response, metabolism, and stress response .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a substrate of CYP3A. The activity of cyp3a could be induced by this compound when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor, it reduces inflammation by decreasing vasodilation, capillary permeability, and leukocyte migration to sites of inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is an autooxidative degradation product formed under alkaline conditions . Therefore, the pH of the environment can affect the stability of the compound. Additionally, individual factors such as genetics can influence the compound’s action by affecting the expression and activity of the CYP3A enzyme .
Biochemical Analysis
Biochemical Properties
Dexamethasone 9,11-Epoxide interacts with various enzymes, proteins, and other biomolecules. It has a molecular weight of 372.46
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been associated with decreased expression of genes associated with T cell activation, including TNFSFR4 and IL21R . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been observed that the compound induces sleep disturbance in a dose-dependent manner in mice
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 9,11-epoxide typically involves the epoxidation of dexamethasone. This can be achieved by treating dexamethasone with an oxidizing agent such as hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the epoxide ring at the 9,11 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization and other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone 9,11-epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Diols and other oxidized derivatives.
Reduction: Corresponding diols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Dexamethasone 9,11-epoxide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies to understand the behavior of epoxides and their derivatives.
Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the context of inflammation and immune response modulation.
Industry: Utilized in the development of drug delivery systems and as a model compound in the study of corticosteroid degradation and stability
Comparison with Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive effects.
Betamethasone: Another corticosteroid with similar properties but different potency and pharmacokinetics.
Prednisolone: A corticosteroid with similar therapeutic applications but different chemical structure and activity profile
Uniqueness: Dexamethasone 9,11-epoxide is unique due to the presence of the epoxide ring at the 9,11 positions, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other corticosteroids and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDXNHBVYAMODG-QDBZYVRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862499 | |
Record name | Dexamethasone 9,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24916-90-3 | |
Record name | Dexamethasone 9,11-epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24916-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone 9,11-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexamethasone 9,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9β,11β-epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE 9,11-EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45O198JS6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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